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AM-966 toxicology and safety profile

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Compound of Interest				
Compound Name:	AM-966			
Cat. No.:	B605391	Get Quote		

AM-966 Technical Support Center

Disclaimer: The following information is compiled from publicly available research and is intended for informational purposes for researchers, scientists, and drug development professionals. A comprehensive toxicology and safety profile for **AM-966** is not available in the public domain. The data presented here is primarily from preclinical research and does not include clinical safety information.

Frequently Asked Questions (FAQs)

Q1: What is AM-966 and what is its primary mechanism of action?

AM-966 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] [2][3] It is an orally bioavailable compound that has been investigated for its potential therapeutic effects, particularly in the context of lung fibrosis.[1][4] Its mechanism of action involves blocking the signaling of lysophosphatidic acid (LPA) through the LPA1 receptor.

Q2: What is the selectivity profile of **AM-966**?

AM-966 is highly selective for the LPA1 receptor over other LPA receptors. The inhibitory concentrations (IC50) for various LPA receptors are summarized in the table below.

Q3: Are there any known in vivo effects of AM-966 in animal models?

In a mouse model of bleomycin-induced lung injury, administration of **AM-966** at a dose of 30 mg/kg has been shown to reduce inflammation, tissue fibrosis, and vascular permeability.[1][2]



Q4: Has the toxicology and safety profile of AM-966 been established?

Based on publicly available information, a comprehensive toxicology and safety profile for **AM-966**, including data such as LD50 (Lethal Dose, 50%) and NOAEL (No-Observed-Adverse-Effect Level), has not been published. Therefore, caution should be exercised in its experimental use.

Q5: Are there any unexpected or off-target effects reported for AM-966?

One study has reported an unexpected in vitro effect of **AM-966**. It was found to increase lung microvascular endothelial permeability.[4][5] This effect is thought to be mediated through the activation of the RhoA signaling pathway and phosphorylation of VE-cadherin.[4][5]

Data Summary

Table 1: In Vitro Potency and Selectivity of AM-966

Target	Assay Type	Cell Line	IC50 (nM)	Reference
Human LPA1 Receptor	Calcium Assay	CHO cells	17	[1]
Human LPA2 Receptor	-	-	1,700	[1]
Human LPA3 Receptor	-	-	1,600	[1]
Human LPA4 Receptor	-	-	7,700	[1]
Human LPA5 Receptor	-	-	8,600	[1]
LPA-induced Chemotaxis	Chemotaxis Assay	Lung Fibroblasts	181	[1]

Troubleshooting Guide

Issue: Inconsistent results in cell-based assays.



- Potential Cause: AM-966 is a potent inhibitor of LPA1 signaling. Ensure that the serum used
 in your cell culture medium does not contain high levels of LPA, as this can interfere with
 your experimental results. Consider using serum-free media or charcoal-stripped serum.
- Troubleshooting Step: Test a range of AM-966 concentrations to determine the optimal dose for your specific cell type and experimental conditions.

Issue: Observing increased endothelial permeability in in vitro models.

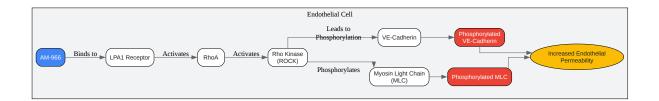
- Potential Cause: As reported in the literature, AM-966 can induce endothelial barrier disruption in vitro.[4][5] This is a known off-target effect mediated by RhoA activation.
- Troubleshooting Step: If endothelial barrier integrity is critical for your experiment, consider
 using a lower concentration of AM-966 or an alternative LPA1 antagonist. You can also cotreat with a Rho kinase (ROCK) inhibitor to see if this mitigates the effect.

Issue: Difficulty dissolving AM-966.

- Potential Cause: AM-966 has specific solubility properties.
- Troubleshooting Step: According to supplier information, AM-966 is soluble in DMF and DMSO at approximately 30 mg/mL.[1] For aqueous solutions, a formulation of DMSO:PBS (pH 7.2) at a 1:4 ratio is suggested for a concentration of about 0.2 mg/mL.[1] Ensure you are using the appropriate solvent and concentration for your experimental setup.

Signaling Pathway





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Caption: In vitro signaling pathway of AM-966 leading to increased endothelial permeability.

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